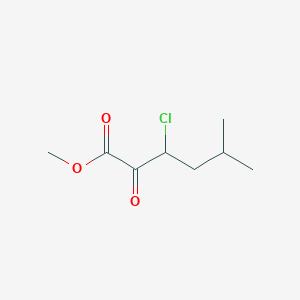
Methyl 3-chloro-5-methyl-2-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-5-methyl-2-oxohexanoate: is an organic compound with a molecular formula of C8H13ClO3. It is a derivative of hexanoic acid and is characterized by the presence of a chloro group, a methyl group, and an oxo group on the hexanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-5-methyl-2-oxohexanoate can be synthesized through several methods. One common approach involves the chlorination of methyl 5-methyl-2-oxohexanoate. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-5-methyl-2-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, and controlled temperatures.
Major Products:
Substitution: Formation of substituted derivatives such as amides, ethers, or thioethers.
Reduction: Formation of methyl 3-chloro-5-methyl-2-hydroxyhexanoate.
Oxidation: Formation of methyl 3-chloro-5-methyl-2-oxohexanoic acid.
Scientific Research Applications
Methyl 3-chloro-5-methyl-2-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-methyl-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The oxo group can undergo reduction or oxidation, altering the compound’s reactivity and biological activity. These transformations enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Methyl 3-oxohexanoate: Similar structure but lacks the chloro group.
Ethyl 2-chloro-5-methyl-3-oxohexanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 5-methyl-3-oxohexanoate: Similar structure but lacks the chloro group.
Uniqueness: Methyl 3-chloro-5-methyl-2-oxohexanoate is unique due to the presence of both a chloro group and an oxo group on the hexanoate backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H13ClO3 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
methyl 3-chloro-5-methyl-2-oxohexanoate |
InChI |
InChI=1S/C8H13ClO3/c1-5(2)4-6(9)7(10)8(11)12-3/h5-6H,4H2,1-3H3 |
InChI Key |
AZQMXPBRCZPRMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















